(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
CAS No.: 1448068-91-4
Cat. No.: VC7399775
Molecular Formula: C14H15BrN4O2S
Molecular Weight: 383.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448068-91-4 |
|---|---|
| Molecular Formula | C14H15BrN4O2S |
| Molecular Weight | 383.26 |
| IUPAC Name | [4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C14H15BrN4O2S/c1-9-12(22-18-17-9)14(20)19-7-4-10(5-8-19)21-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-8H2,1H3 |
| Standard InChI Key | SLZVGLQUJCSASP-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure integrates three critical heterocyclic components:
-
A piperidine ring (C5H11N) substituted at the 1-position with a methanone-linked thiadiazole group.
-
A 3-bromopyridin-2-yloxy group attached to the piperidine’s 4-position.
-
A 4-methyl-1,2,3-thiadiazol-5-yl group connected via a ketone bridge.
This arrangement confers steric complexity and electronic diversity, factors critical for interactions with biological targets.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 1448068-91-4 |
| Molecular Formula | C₁₄H₁₅BrN₄O₂S |
| Molecular Weight | 383.26 g/mol |
| IUPAC Name | [4-(3-Bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
| InChIKey | SLZVGLQUJCSASP-UHFFFAOYSA-N |
The bromine atom at the pyridine’s 3-position enhances electrophilicity, while the thiadiazole’s sulfur and nitrogen atoms contribute to hydrogen-bonding capabilities.
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous piperidine derivatives :
-
Piperidine Functionalization: A piperidine intermediate (e.g., 1-(3-bromopyridin-2-yl)piperidin-4-ol ) is reacted with a bromopyridine derivative under basic conditions to form the ether linkage.
-
Thiadiazole Incorporation: Coupling the piperidine intermediate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via nucleophilic acyl substitution.
Reaction conditions typically employ polar aprotic solvents (e.g., DMF or THF) and bases like potassium carbonate to facilitate deprotonation and nucleophilic attack .
Stereochemical Considerations
Patent WO2010077798A2 details stereoselective methods for piperidine synthesis, emphasizing the use of chiral catalysts to control the configuration at the piperidine’s 4-position. For this compound, the stereochemistry likely influences binding affinity to biological targets, though specific data remain unpublished.
Research Findings and Future Directions
Comparative Analysis with Structural Analogs
A comparison with the analog (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone reveals:
| Property | Thiadiazole Derivative | Methoxyphenyl Derivative |
|---|---|---|
| Molecular Weight | 383.26 g/mol | 391.27 g/mol |
| Key Functional Group | Thiadiazole | Methoxyphenyl |
| Potential Bioactivity | Antimicrobial | CNS Modulation |
The thiadiazole variant’s smaller size and sulfur content may enhance membrane permeability compared to the bulkier methoxyphenyl analog.
Future Research Priorities
-
In Vivo Toxicity Studies: To establish safe dosage ranges.
-
Target Identification: Proteomic screens to pinpoint enzymes/receptors affected by the compound.
-
Formulation Optimization: Enhancing solubility through prodrug strategies or nanoencapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume